molecular formula C18H10BrN B2539128 2-Bromoindolo[3,2,1-jk]carbazole CAS No. 1174032-81-5

2-Bromoindolo[3,2,1-jk]carbazole

Cat. No.: B2539128
CAS No.: 1174032-81-5
M. Wt: 320.189
InChI Key: HJZQSJLJBZFEDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoindolo[3,2,1-jk]carbazole typically involves the bromination of indolo[3,2,1-jk]carbazole. One common method is as follows :

  • Dissolve indolo[3,2,1-jk]carbazole (2.40 g, 10 mmol) in chloroform (20 mL) in a 100 mL single-necked flask and place it in ice water.
  • Add N-bromosuccinimide (NBS, 1.96 g, 11 mmol) in portions and allow the reaction to proceed at room temperature overnight.
  • Extract the reaction solution three times with dichloromethane (DCM) and wash three times with water.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
  • Purify the product using column chromatography with petroleum ether/DCM (5:1) as the eluent to obtain this compound as a white solid with a yield of 95%.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromoindolo[3,2,1-jk]carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic reagents such as Grignard reagents or lithium reagents.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Host Materials for TADF Emitters

One of the primary applications of 2-Bromoindolo[3,2,1-jk]carbazole is as a host material in thermally activated delayed fluorescence (TADF) OLEDs. Its fully planarized structure allows for efficient charge transport and exciton management, which are crucial for enhancing the performance of OLED devices. Studies have shown that ICz-Br can be used to design efficient blue TADF emitters, significantly improving the device efficiency while minimizing roll-off in luminance .

Bipolar Host Materials

ICz-Br also serves as a bipolar host material, which means it can facilitate both electron and hole transport. This dual functionality is essential for achieving balanced charge injection and transport in OLEDs, leading to improved device performance. Research indicates that modifications to the ICz-Br structure can further enhance its electronic properties, making it suitable for various color emissions in OLEDs .

Organic Photovoltaics (OPVs)

Sensitizers in Dye-Sensitized Solar Cells

Recent studies have explored the use of this compound derivatives as sensitizers in dye-sensitized solar cells (DSSCs). These derivatives have shown promising results in enhancing light absorption and energy conversion efficiency. The incorporation of ICz-Br into DSSC architectures has been linked to improved charge separation and transport, thereby increasing overall device performance .

Building Blocks for Organic Electronics

Solution-Processable Materials

ICz-Br has been utilized as a building block for creating solution-processable organic electronic materials. The introduction of alkyl chains to the indolo[3,2,1-jk]carbazole scaffold has been shown to enhance solubility without significantly affecting photophysical properties. This solubility improvement allows for easier processing methods such as spin-coating or inkjet printing, which are advantageous for large-scale production of organic electronic devices .

Conductive Thin Films

Another notable application of ICz-Br is in the production of conductive thin films that exhibit redox-active properties. These films are essential for various electronic applications, including sensors and transistors. The unique electronic characteristics of ICz-Br enable it to function effectively in these roles, providing a pathway for developing advanced electronic materials .

Case Studies

Study Focus Findings
Kautny et al. (2016)TADF OLEDsDemonstrated the use of ICz-Br as an efficient host material leading to reduced efficiency roll-off in blue TADF emitters .
Zhao et al. (2018)RGB PhOLEDsInvestigated excimer formation using ICz-Br-based host materials, finding enhanced performance across red, green, and blue emissions .
Kader et al. (2020)Solution ProcessabilityShowed that alkylation of ICz-Br significantly improves solubility while maintaining desirable electronic properties for OPVs .
Patil et al. (2020)TADF EmittersHighlighted the suppression of non-radiative mechanisms through structural modifications of ICz-Br leading to enhanced TADF performance .

Comparison with Similar Compounds

2-Bromoindolo[3,2,1-jk]carbazole can be compared with other indolocarbazole derivatives, such as :

    Indolo[3,2,1-jk]carbazole: The parent compound without the bromine substitution.

    6-Bromoindolo[3,2,1-jk]carbazole: Another brominated derivative with the bromine atom at a different position.

    9H-Carbazole: A simpler carbazole derivative without the indole fusion.

The uniqueness of this compound lies in its specific electronic properties and structural configuration, making it particularly suitable for applications in advanced materials and electronic devices.

Biological Activity

2-Bromoindolo[3,2,1-jk]carbazole is a member of the carbazole family, which is recognized for its diverse biological activities. Carbazoles, including their derivatives, have been extensively studied for their pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects. This article focuses on the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its complex fused-ring structure that enhances its biological activity. The presence of bromine as a substituent can influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of carbazole derivatives, including this compound. A study demonstrated that carbazole compounds exhibit significant antifungal activity by inhibiting fungal plasma membrane proton adenosine triphosphatase (H+-ATPase), leading to fungal cell death after short exposure times .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivityMechanism of Action
Candida albicansInhibitedH+-ATPase inhibition
Staphylococcus aureusModerate inhibitionDisruption of membrane integrity
Escherichia coliSignificant inhibitionNon-covalent bonding with bacterial DNA gyrase

Antitumor Activity

The antitumor properties of this compound have also been investigated. It has been shown to inhibit the activation of signal transducer and activator of transcription (STAT3), a key player in tumorigenesis. Compounds derived from carbazoles have demonstrated significant cytotoxicity against various cancer cell lines .

Case Study: STAT3 Inhibition

In a recent study, several N-substituted carbazole derivatives were synthesized and evaluated for their ability to inhibit STAT3 activation. Notably, compounds exhibited up to 95% inhibition at concentrations as low as 50 µM. This suggests that modifications at the N-position can enhance the antitumor efficacy of carbazole derivatives .

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Research indicates that certain carbazole derivatives can protect neuronal cells from oxidative stress and excitotoxicity. For example, a study found that specific substitutions on the carbazole scaffold significantly improved neuroprotective activity against glutamate-induced cell injury at concentrations as low as 3 µM .

Table 2: Neuroprotective Activity

CompoundConcentration (µM)Neuroprotective Effect
This compound3Significant reduction in cell death
N-phenyl-9H-carbazole30Moderate neuroprotection

Properties

IUPAC Name

10-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN/c19-11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZQSJLJBZFEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=CC4=C3N2C5=CC=CC=C54)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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